1-{4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide
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Overview
Description
1-{4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the hydrogenation of pyridine.
Coupling Reactions: The final compound is formed by coupling the indole moiety with the piperazine and piperidine rings using appropriate coupling reagents such as carbodiimides.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-{4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Piperazine Derivatives: Compounds such as piperazine-2,5-dione and piperazine-1-carboxamide.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide.
Uniqueness: 1-{4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide is unique due to its combination of indole, piperazine, and piperidine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C23H29N5O4 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N5O4/c24-22(31)16-7-9-26(10-8-16)20(29)5-6-21(30)27-11-13-28(14-12-27)23(32)19-15-17-3-1-2-4-18(17)25-19/h1-4,15-16,25H,5-14H2,(H2,24,31) |
InChI Key |
ZVWMBMAMVMLUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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